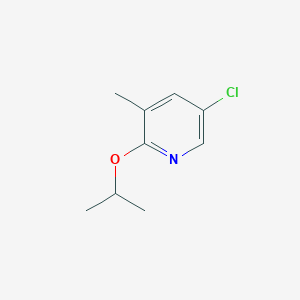

5-Chloro-3-methyl-2-(propan-2-yloxy)pyridine

Description

5-Chloro-3-methyl-2-(propan-2-yloxy)pyridine (CAS: 1394976-13-6) is a substituted pyridine derivative characterized by a chloro group at position 5, a methyl group at position 3, and an isopropoxy group at position 2. Its molecular formula is C₉H₁₁ClNO, with a molecular weight of 184.45 g/mol (calculated from atomic masses). The compound is listed in chemical catalogs with a purity of 95% and is often utilized in pharmaceutical and agrochemical research due to its structural versatility . The isopropoxy group at position 2 enhances lipophilicity, while the chloro and methyl substituents influence electronic and steric properties, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name |

5-chloro-3-methyl-2-propan-2-yloxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-6(2)12-9-7(3)4-8(10)5-11-9/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDZSWGZEORMCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-methyl-2-(propan-2-yloxy)pyridine typically involves the reaction of 3-methyl-2-pyridinol with isopropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the isopropoxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloro group in 5-Chloro-3-methyl-2-(propan-2-yloxy)pyridine can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde under appropriate conditions using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether, hydrogen gas with palladium on carbon catalyst.

Major Products:

Substitution: Formation of azido, thiol, or amine derivatives.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of piperidine derivatives.

Scientific Research Applications

Chemistry: 5-Chloro-3-methyl-2-(propan-2-yloxy)pyridine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It can be used in the design of enzyme inhibitors or receptor modulators.

Medicine: The compound has potential applications in the development of pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the agrochemical industry, this compound can be used in the synthesis of herbicides, insecticides, and fungicides. It is also used in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-2-(propan-2-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the chloro and propan-2-yloxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets. The pyridine ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 5-chloro-3-methyl-2-(propan-2-yloxy)pyridine, a comparative analysis with structurally analogous pyridine derivatives is provided below. Key compounds include positional isomers, halogen-substituted variants, and derivatives with alternative alkoxy groups.

Table 1: Structural and Physicochemical Comparison

Key Observations

The trifluoromethyl group in 3-chloro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine significantly elevates hydrophobicity, which may improve membrane permeability in biological systems .

Positional Isomerism :

- 3-Chloro-5-methyl-2-(propan-2-yloxy)pyridine shares the same molecular formula as the target compound but differs in substituent positions. This isomerism can lead to variations in reactivity and binding affinity in medicinal chemistry applications .

Thermal Properties: Limited melting/boiling point data are available for these compounds, but predicted values (e.g., 246.9°C for 5-chloro-2-fluoro-3-methylpyridine) suggest moderate thermal stability .

Biological Activity

5-Chloro-3-methyl-2-(propan-2-yloxy)pyridine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a chloro group, a methyl group, and a propan-2-yloxy moiety. The presence of these functional groups contributes to its unique chemical properties and biological activities.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of various pyridine derivatives, including this compound. The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxicity.

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's activity is comparable to standard anticancer drugs, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its antiproliferative effects may involve the inhibition of key signaling pathways associated with cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit c-Met kinase, which plays a crucial role in tumor growth and metastasis. The inhibition of such kinases leads to apoptosis in cancer cells, as evidenced by studies examining apoptotic markers such as Bax, Bcl-2, p53, and caspase-3 .

Study on Anticancer Activity

In a study evaluating new pyrazolopyridine derivatives, this compound showed promising results against HepG-2 cells. The compound exhibited an IC50 value that was significantly lower than that of erlotinib, indicating superior potency in this model . Additionally, molecular docking studies suggest that the compound interacts favorably with c-Met and other kinases involved in cancer progression.

Synthesis and Derivative Studies

The synthesis of this compound involves straightforward synthetic routes that allow for the introduction of various substituents on the pyridine ring. This flexibility in synthesis enables the exploration of structure-activity relationships (SAR) that can optimize biological activity.

Example Synthetic Route

A typical synthetic route may involve:

- Starting Material : 3-Methylpyridine.

- Chlorination : Introduction of the chloro group via electrophilic aromatic substitution.

- Alkylation : Reaction with isopropanol to introduce the propan-2-yloxy group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.